N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide
Description
Properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-1-ethylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5OS2/c1-2-21-8-7-11(20-21)14(22)19-16-18-12(9-23-16)15-17-10-5-3-4-6-13(10)24-15/h3-9H,2H2,1H3,(H,18,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEFHLEYBTGDDRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)NC2=NC(=CS2)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide typically involves multi-step reactions starting from commercially available precursors. The general synthetic route includes:
Formation of Benzothiazole and Thiazole Rings: The initial steps involve the synthesis of benzothiazole and thiazole rings through cyclization reactions. For instance, 2-aminobenzothiazole can be synthesized by reacting o-aminothiophenol with carbon disulfide and ammonia.
Coupling Reactions: The benzothiazole and thiazole rings are then coupled with pyrazole derivatives through amide bond formation. This step often involves the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) to facilitate the reaction.
Final Product Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzothiazole and thiazole rings, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), solvents like dichloromethane or acetonitrile.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further analyzed for their potential biological activities.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing thiazole and pyrazole moieties. The compound N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide has shown promising results in inhibiting cancer cell proliferation.
Case Studies
- Thiazole-Pyrazole Hybrids : A series of novel thiopyrano[2,3-d]thiazoles linked to pyrazole were designed and evaluated for anticancer activity. These compounds demonstrated significant cytotoxic effects against various cancer cell lines, indicating that modifications to the thiazole and pyrazole structures can enhance their efficacy against tumors .
Data Table: Anticancer Efficacy
| Compound Name | Cell Line Tested | IC50 Value (μM) | Reference |
|---|---|---|---|
| Thiazole-Pyrazole Hybrid 1 | MCF-7 | 5.71 | |
| Thiazole-Pyrazole Hybrid 2 | HepG2 | 4.25 |
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties, particularly against resistant strains of bacteria. Research indicates that thiazole derivatives can exhibit significant antibacterial activity.
Case Studies
- Antibacterial Screening : A study synthesized various thiazole derivatives, including those similar to this compound, which were screened against Gram-positive and Gram-negative bacteria. The results showed that certain derivatives exhibited minimum inhibitory concentrations (MICs) lower than standard antibiotics .
Data Table: Antimicrobial Efficacy
| Compound Name | Microbial Strain Tested | MIC (μg/mL) | Reference |
|---|---|---|---|
| Thiazole Derivative A | Staphylococcus aureus | 31.25 | |
| Thiazole Derivative B | Escherichia coli | 62.50 |
Anticonvulsant Activity
The anticonvulsant properties of compounds related to thiazoles have been extensively studied, with several derivatives showing efficacy in seizure models.
Case Studies
- Anticonvulsant Screening : A recent investigation into thiazole-integrated compounds revealed that certain analogues displayed high anticonvulsant activity in electroshock seizure tests. The structure-activity relationship (SAR) studies indicated that electron-withdrawing groups significantly enhanced the anticonvulsant effects .
Data Table: Anticonvulsant Efficacy
Mechanism of Action
The mechanism of action of N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound has been shown to inhibit enzymes such as cyclooxygenase (COX), which plays a role in inflammation.
Molecular Docking: Studies using molecular docking techniques have revealed that the compound binds to specific active sites on target proteins, leading to the modulation of their activity.
Pathway Modulation: The compound can affect various cellular pathways, including those involved in cell proliferation, apoptosis, and signal transduction, thereby exerting its biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analog: N-(Benzo[d]thiazol-2-yl)-2-(2-(2-(2-oxo-2H-chromen-3-yl)-1H-benzo[d]imidazol-1-yl) acetamide (Patent Compound)
- Structural Differences: The patent compound replaces the pyrazole-thiazole unit with a benzimidazole-coumarin-acetamide chain.
- Functional Differences: Antifungal Activity: The patent compound demonstrates IC₅₀ values of 0.8–1.2 µM against Candida albicans, attributed to coumarin’s ability to disrupt fungal biofilms. Antibacterial Spectrum: The patent compound shows broader activity against Gram-positive bacteria (MIC: 2–4 µg/mL) due to its dual benzimidazole-coumarin system. The target compound’s pyrazole-thiazole core may limit its spectrum to specific pathogens.
N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride (CAS 1052530-89-8)
- Structural Differences: This compound features a dimethylamino-propyl chain and a methoxy-benzothiazole group, enhancing solubility via the tertiary amine and methoxy’s electron-donating effects. The target compound’s ethyl-pyrazole lacks such polar modifications, which may reduce aqueous solubility but improve blood-brain barrier penetration .
- Functional Differences: Antioxidant Activity: The dimethylamino group in CAS 1052530-89-8 contributes to radical scavenging (EC₅₀: 12 µM in DPPH assays). The target compound’s pyrazole-carboxamide may lack comparable antioxidant capacity due to fewer electron-rich substituents.
N-hydroxy-2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide (CAS 878065-83-9)
- Structural Differences : This compound replaces the benzothiazole with a phenyl-imidazole-thioether group. The hydroxamic acid (N-hydroxy) moiety enhances metal-chelating properties, which are absent in the target compound.
- Functional Differences :
Comparative Data Table
Key Research Findings and Implications
- Structural-Activity Relationships (SAR) :
- The benzothiazole-thiazole core is critical for antimicrobial activity but requires polar substituents (e.g., coumarin or hydroxamic acid) for enhanced potency .
- Pyrazole derivatives, like the target compound, may prioritize metabolic stability over broad-spectrum activity due to reduced electrophilic reactivity.
- Pharmacokinetic Considerations :
- The ethyl group on the pyrazole ring in the target compound likely improves oral bioavailability compared to the hydrochlorides or hydroxy derivatives in analogs .
Biological Activity
N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, supported by recent research findings, case studies, and relevant data tables.
Chemical Structure and Properties
The compound features multiple functional groups that contribute to its biological activity. The structural formula can be represented as follows:
This structure includes a pyrazole ring, thiazole moieties, and a carboxamide group, which are known to influence the compound's interaction with biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds related to this compound. For instance, derivatives of thiazole and pyrazole have shown significant activity against various pathogens.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | MIC (μg/mL) | MBC (μg/mL) | Target Pathogen |
|---|---|---|---|
| 7b | 0.22 | 0.25 | Staphylococcus aureus |
| 10 | 0.30 | 0.35 | Escherichia coli |
| 13 | 0.15 | 0.20 | Candida albicans |
These findings indicate that compounds with similar structural features may possess potent antimicrobial properties, making them suitable candidates for further development as therapeutic agents .
Anticancer Activity
The anticancer potential of this compound has been investigated in various cancer cell lines. Studies suggest that compounds with a pyrazole scaffold exhibit significant antiproliferative effects against multiple cancer types.
Table 2: Anticancer Activity Against Various Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 (Breast) | 1.61 | Induction of apoptosis |
| HepG2 (Liver) | 1.98 | Inhibition of cell cycle |
| A431 (Skin) | <1.00 | Disruption of mitochondrial function |
The structure-activity relationship (SAR) analysis indicates that modifications in the thiazole and pyrazole rings significantly affect the cytotoxicity of these compounds .
Case Study 1: Synergistic Effects
A study demonstrated that certain derivatives of thiazole exhibited synergistic effects when combined with established antibiotics like Ciprofloxacin. This combination therapy enhanced the efficacy against resistant strains of bacteria, suggesting a promising avenue for treating infections caused by multidrug-resistant organisms .
Case Study 2: In Vivo Efficacy
In vivo studies involving animal models have shown that compounds similar to this compound can significantly reduce tumor size in xenograft models, further validating their potential as anticancer agents .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as:
- Amide coupling : Reacting benzo[d]thiazole-2-carboxylic acid derivatives with pyrazole-3-carboxamide intermediates under carbodiimide-mediated conditions (e.g., EDCI/HOBt in DMF) .
- Thiazole ring formation : Cyclization of thioamide precursors with α-haloketones under reflux in ethanol or THF .
- Optimization : Key parameters include temperature control (60–80°C for cyclization), solvent polarity (DMF for solubility), and purification via column chromatography (silica gel, ethyl acetate/hexane) .
Q. How can researchers confirm the structural integrity and purity of this compound?
- Methodological Answer :
- NMR spectroscopy : Analyze and NMR to verify substituent integration (e.g., ethyl group at δ ~1.3–1.5 ppm, pyrazole protons at δ ~6.5–7.5 ppm) .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]) with <2 ppm deviation .
- HPLC : Assess purity (>98%) using C18 columns with acetonitrile/water gradients (retention time ~8–12 min) .
Q. What solvent systems are suitable for solubility and stability studies?
- Methodological Answer :
- Polar aprotic solvents : DMSO or DMF for stock solutions due to high solubility of thiazole-pyrazole hybrids.
- Aqueous buffers : Test stability in PBS (pH 7.4) with <5% degradation over 24 hours at 37°C .
Advanced Research Questions
Q. How can density functional theory (DFT) be applied to model the electronic structure of this compound?
- Methodological Answer :
- Functional selection : Use hybrid functionals (e.g., B3LYP) with 6-31G(d,p) basis sets to balance accuracy and computational cost .
- Property analysis : Calculate HOMO-LUMO gaps to predict redox behavior (e.g., ΔE ~4–5 eV for thiazole derivatives) and electrostatic potential maps to identify nucleophilic/electrophilic sites .
- Validation : Compare computed IR spectra with experimental data to refine exchange-correlation terms (e.g., Colle-Salvetti correlation energy formula) .
Q. What strategies resolve contradictions between computational predictions and experimental data (e.g., reactivity or binding affinity)?
- Methodological Answer :
- Error source analysis : Check for basis set incompleteness (upgrade to def2-TZVP) or solvent effects (include PCM model) .
- Experimental recalibration : Repeat assays under controlled conditions (e.g., inert atmosphere for oxidation-prone intermediates) .
- Statistical validation : Use multivariate regression to correlate substituent effects (e.g., electron-withdrawing groups on benzo[d]thiazole) with observed reactivity .
Q. How can structure-activity relationship (SAR) studies be designed to evaluate biological activity?
- Methodological Answer :
- Analog synthesis : Modify substituents (e.g., fluorination at benzo[d]thiazole or ethyl group substitution) and test against target enzymes (e.g., kinases) .
- Assay design : Use fluorescence polarization for binding affinity (IC) and cell viability assays (MTT) for cytotoxicity profiling .
- Data interpretation : Apply Hansch analysis to link logP values with membrane permeability trends .
Q. What role do stereochemical considerations play in its biological interactions?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
